Pentadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

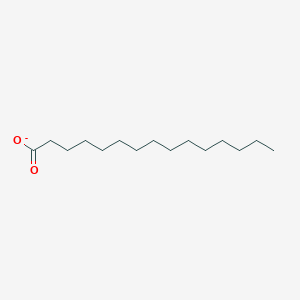

Pentadecanoate is a straight-chain, saturated fatty acid anion resulting from the deprotonation of the carboxy group of pentadecanoic acid. It is the major species at pH 7.3. It has a role as an animal metabolite and a plant metabolite. It is a long-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 15:0. It is a conjugate base of a pentadecanoic acid.

Q & A

Basic Research Questions

Q. Q1. What are the primary analytical methods for detecting and quantifying pentadecanoate in biological samples, and how do researchers optimize these protocols?

Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for this compound analysis due to its high sensitivity for fatty acid methyl esters (FAMEs) . Key optimization steps include:

- Derivatization of this compound to methyl this compound via acid-catalyzed esterification .

- Use of deuterated internal standards (e.g., methyl this compound-d29) to correct for matrix effects and ionization efficiency .

- Column selection (e.g., polar capillary columns) to resolve this compound from co-eluting lipids .

Methodological Note: Validate protocols using spike-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) to ensure accuracy.

Q. Q2. How do researchers synthesize isotopically labeled this compound (e.g., [¹³C]-pentadecanoate) for metabolic tracing studies?

Answer : Synthesis typically involves:

Precursor-based labeling : Incubating microbial systems (e.g., E. coli) with [¹³C]-acetate to biosynthesize labeled this compound via fatty acid synthase pathways .

Chemical synthesis : Catalytic hydrogenation of pentadecenoic acid with deuterium gas to produce deuterated analogs .

Critical Consideration: Verify isotopic purity (>98% enrichment) using high-resolution MS and account for natural isotope abundance in data interpretation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound’s role as a biomarker for dairy intake versus endogenous synthesis in human lipid metabolism?

Answer : Conflicting data arise from:

- Dietary variability : this compound (C15:0) is present in dairy but also synthesized by gut microbiota .

- Analytical confounding : Odd-chain fatty acids (e.g., C15:0) may originate from α-oxidation of longer-chain fatty acids .

Methodological Strategies: - Use controlled dietary interventions paired with fecal microbiota analysis to distinguish dietary vs. microbial sources .

- Apply compartmental modeling to isotopic tracer data (e.g., [¹³C]-pentadecanoate) to quantify endogenous vs. exogenous contributions .

Q. Q4. What experimental designs are optimal for studying this compound’s effects on cellular lipid dynamics in vitro?

Answer : Key design elements include:

- Dose-response profiling : Test physiological concentrations (0.1–10 µM) to avoid non-specific detergent effects .

- Time-resolved sampling : Collect lipid extracts at multiple timepoints to track this compound incorporation into phospholipids and triacylglycerols .

- Control for isomerism : Compare this compound (C15:0) with iso- and anteiso-branched analogs to isolate chain-length-specific effects .

Data Interpretation Tip: Use mass isotopomer distribution analysis (MIDA) to model precursor-product relationships in lipid synthesis .

Q. Q5. How should researchers address discrepancies in isotopic enrichment data when using [¹³C]-pentadecanoate to model hepatic lipogenesis?

Answer : Discrepancies often stem from:

- Zonation heterogeneity : Hepatocyte subpopulations in the liver exhibit varying lipogenic activities, requiring spatially resolved sampling (e.g., laser-capture microdissection) .

- Tracer recycling : Correction for [¹³C]-acetyl-CoA reincorporation into non-lipogenic pathways using kinetic modeling .

Advanced Technique: Pair isotope tracing with flux balance analysis (FBA) to reconcile experimental MIDA curves with theoretical predictions .

Q. Methodological Best Practices

Q. Q6. How can the PICOT framework be adapted to structure hypothesis-driven studies on this compound’s metabolic functions?

Answer : Apply PICOT elements:

- Population : Define the biological system (e.g., in vitro hepatocytes, murine models, human cohorts).

- Intervention : Specify this compound dose, delivery method (e.g., oral gavage, IV infusion), and comparator (e.g., palmitate).

- Outcome : Quantify endpoints like β-oxidation rates, lipid droplet formation, or inflammatory markers .

- Time : Determine sampling intervals aligned with metabolic half-lives (e.g., 6–24 hours for acute studies) .

Q. Q7. What are the ethical and technical considerations for using this compound in human dietary intervention studies?

Answer : Ethical approvals require:

- Safety data : Provide toxicity profiles from preclinical models (e.g., no observed adverse effect levels, NOAELs).

- Informed consent : Disclose potential risks of high-dose fatty acid supplementation (e.g., gastrointestinal distress) .

Technical Note: Use double-blind, placebo-controlled designs with diet standardization (e.g., 3-day food diaries) to minimize confounding .

Q. Q8. How do researchers validate this compound’s specificity in lipidomic assays when co-eluting with structurally similar fatty acids?

Answer : Validation steps include:

- Chromatographic optimization : Adjust gradient programs and column temperatures to baseline-separate this compound from C14:0 and C16:0 .

- MS/MS confirmation : Use selective reaction monitoring (SRM) for characteristic fragment ions (e.g., m/z 256 → 87 for methyl this compound) .

- Cross-lab replication : Share samples with independent labs using alternative platforms (e.g., LC-MS vs. GC-MS) .

Properties

Molecular Formula |

C15H29O2- |

|---|---|

Molecular Weight |

241.39 g/mol |

IUPAC Name |

pentadecanoate |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/p-1 |

InChI Key |

WQEPLUUGTLDZJY-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.